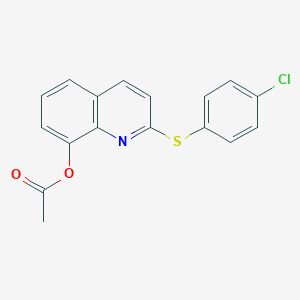

2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

CAS No.:

Cat. No.: VC17297384

Molecular Formula: C17H12ClNO2S

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12ClNO2S |

|---|---|

| Molecular Weight | 329.8 g/mol |

| IUPAC Name | [2-(4-chlorophenyl)sulfanylquinolin-8-yl] acetate |

| Standard InChI | InChI=1S/C17H12ClNO2S/c1-11(20)21-15-4-2-3-12-5-10-16(19-17(12)15)22-14-8-6-13(18)7-9-14/h2-10H,1H3 |

| Standard InChI Key | TXTDJLGXGKABTC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC=CC2=C1N=C(C=C2)SC3=CC=C(C=C3)Cl |

Introduction

Structural and Molecular Analysis of 2-((4-Chlorophenyl)thio)quinolin-8-yl Acetate

The molecular structure of 2-((4-chlorophenyl)thio)quinolin-8-yl acetate (C₁₇H₁₄ClNO₂S) features a quinoline core substituted at positions 2 and 8. Position 2 is occupied by a (4-chlorophenyl)thio group, where a sulfur atom bridges the quinoline and the para-chlorinated benzene ring. Position 8 contains an acetate ester moiety, introducing both hydrophobicity and potential metabolic lability. The molecular weight of the compound is calculated as 331.52 g/mol, with a logP value estimated at ~3.8, indicating moderate lipophilicity conducive to membrane permeability .

Key Structural Features:

-

Quinoline Core: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

-

Thioether Linkage: The sulfur atom at position 2 enhances electronic delocalization and may influence redox properties.

-

4-Chlorophenyl Group: Introduces steric bulk and electron-withdrawing effects, potentially modulating receptor-binding interactions.

-

Acetate Ester: A hydrolytically labile group that could serve as a prodrug moiety, releasing the parent quinolin-8-ol upon esterase activity .

Synthetic Pathways and Methodological Considerations

The synthesis of 2-((4-chlorophenyl)thio)quinolin-8-yl acetate can be inferred from analogous quinoline-thioether syntheses. A two-step strategy is proposed:

Step 1: Synthesis of Quinolin-8-yl Chloroacetate

Quinolin-8-ol reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form quinolin-8-yl chloroacetate. This intermediate is critical for introducing the acetate group and enabling subsequent nucleophilic substitution .

Reaction Conditions:

-

Solvent: Toluene or dichloromethane.

-

Temperature: Reflux at 80–110°C for 6–8 hours.

Step 2: Thioether Formation via Nucleophilic Substitution

Quinolin-8-yl chloroacetate reacts with 4-chlorobenzenethiol in the presence of anhydrous potassium carbonate. The thiolate anion attacks the electrophilic carbon adjacent to the ester, displacing chloride and forming the thioether bond .

Optimization Insights:

-

Base: K₂CO₃ or NaH enhances deprotonation of the thiol.

-

Solvent: Dry acetone or DMF improves reaction efficiency.

Reaction Scheme:

Spectroscopic Characterization and Analytical Data

Infrared (IR) Spectroscopy

-

C=O Stretch: 1740–1760 cm⁻¹ (acetate ester).

-

C-O-C Stretch: 1220–1250 cm⁻¹ (ester linkage).

-

C-S-C Stretch: 650–680 cm⁻¹ (thioether).

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 8.92 (dd, J = 4.2 Hz, 1H) | Quinoline H-2 |

| 8.35 (dd, J = 8.1 Hz, 1H) | Quinoline H-4 |

| 7.72–7.45 (m, 6H) | Quinoline H-5,6,7 and 4-chlorophenyl H-2,3,5,6 |

| 4.65 (s, 2H) | Acetate CH₂ |

| 2.12 (s, 3H) | Acetate CH₃ |

¹³C NMR (100 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 170.2 | Acetate C=O |

| 149.1–121.3 | Aromatic carbons (quinoline and 4-chlorophenyl) |

| 63.8 | Acetate CH₂ |

| 20.9 | Acetate CH₃ |

Mass Spectrometry (ESI-MS)

-

Molecular Ion: m/z 331.52 [M+H]⁺.

-

Fragments: m/z 289.4 (loss of CH₂CO), 211.2 (quinoline-thio moiety) .

Comparative Analysis with Analogous Compounds

The acetate ester in 2-((4-chlorophenyl)thio)quinolin-8-yl acetate may enhance bioavailability compared to amide derivatives, while the thioether group could improve redox-modulating activity relative to oxadiazole analogs .

Future Perspectives and Applications

Prodrug Development

The acetate group could be leveraged for targeted drug delivery, with esterase-mediated hydrolysis releasing active quinolin-8-ol in specific tissues .

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 4-chlorophenyl group (e.g., replacing Cl with CF₃ or NO₂) may optimize antimicrobial potency .

Computational Modeling

Docking studies against bacterial gyrase or human topoisomerase II could elucidate binding modes and guide rational design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume